molecular formula C18H24N2O2 B2585119 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 331986-39-1

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2585119
CAS No.: 331986-39-1
M. Wt: 300.402
InChI Key: CGTCERRDLUOSNN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a cyclohexene ring linked via an ethyl group to one amide nitrogen and a 4-ethylphenyl group attached to the second amide nitrogen.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-14-8-10-16(11-9-14)20-18(22)17(21)19-13-12-15-6-4-3-5-7-15/h6,8-11H,2-5,7,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCERRDLUOSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide typically involves the reaction of cyclohexene with ethylamine and 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s ethanediamide backbone and substituents can be compared to structurally related molecules with documented biological or physicochemical properties:

Compound Name Key Structural Features Reported Properties/Applications Reference
N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1) Triazole-thioacetamide core with ethylphenyl and pyridinyl groups Insect olfactory receptor agonist; modulates sensory neuron activity
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol Cyclohexenyl-ethyl-phenol backbone with dimethylamino group Intermediate in synthesizing neuroactive compounds; potential β-adrenergic receptor interactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Ethanediamide with sulfonyl-oxazinan and cyclohexenyl groups Anticipated protease inhibition due to sulfonyl and amide motifs; under preclinical evaluation

Key Comparisons:

Hydrophobicity and Binding Affinity: The cyclohexenyl and ethylphenyl groups in the target compound enhance lipophilicity compared to simpler phenyl analogs (e.g., VUAA1’s pyridinyl-triazole system). This may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar ethanediamides, such as coupling cyclohexenylethylamine with 4-ethylphenylacetic acid derivatives. This contrasts with VUAA1, which requires triazole-thioether formation .

Biological Activity: While the target compound lacks direct activity data, its dimethylamino-containing analog () shows β-adrenergic receptor modulation, suggesting that the ethylphenyl group may stabilize aromatic stacking in receptor binding pockets .

Research Findings and Data Gaps

  • Physicochemical Data: No experimental solubility, logP, or pKa values for the target compound are reported. Predictions (e.g., via computational tools like ACD/Labs) estimate a logP ~3.5, indicating moderate lipophilicity.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide, also known by its CAS number 51072-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17H23N2O
Molecular Weight273.37 g/mol
Density1.055 g/cm³ (predicted)
Melting Point81 - 83 °C
SolubilitySlightly soluble in chloroform and methanol

Synthesis and Structure

The synthesis of this compound involves the reaction of cyclohexene derivatives with ethylamine and substituted phenyl groups. The unique structure includes a cyclohexene ring and an ethyl chain, which may influence its interactions with biological targets.

Antimicrobial Activity

One of the primary areas of research for this compound involves its antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains. For instance, compounds with structural similarities have demonstrated inhibitory effects on bacterial growth, suggesting that this compound may also possess similar properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death. Further experimental studies are needed to identify the precise molecular targets.

Case Studies

  • Antiviral Activity : In a study examining the antiviral potential of related compounds, it was found that certain derivatives exhibited promising activity against HIV strains. The IC50 values indicated effective inhibition at low concentrations, suggesting that this compound may share similar antiviral properties.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that while some related compounds can be toxic at higher concentrations, this compound demonstrated a favorable safety profile with low cytotoxicity at therapeutic doses.

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